Chemical and physical properties of tert-Butyl (5-formylpyridazin-3-yl)carbamate
Chemical and physical properties of tert-Butyl (5-formylpyridazin-3-yl)carbamate
As a Senior Application Scientist, I approach the evaluation of novel chemical building blocks not just as static molecules, but as dynamic nodes in a broader synthetic network. tert-Butyl (5-formylpyridazin-3-yl)carbamate is a highly specialized, bifunctional intermediate that has become increasingly valuable in modern drug discovery.
This technical guide dissects the physicochemical properties, structural rationale, and field-proven experimental workflows associated with this compound, providing a self-validating framework for its application in medicinal chemistry.
Physicochemical Profile and Structural Identity
To effectively utilize this building block, we must first establish its fundamental properties. The molecule features a 1,2-diazine (pyridazine) core, substituted with a tert-butyloxycarbonyl (Boc)-protected amine at the C3 position and a highly reactive formyl (aldehyde) group at the C5 position.
Table 1: Quantitative and Structural Data
| Property | Value | Reference |
| Chemical Name | tert-Butyl (5-formylpyridazin-3-yl)carbamate | [1] |
| CAS Number | 2407462-02-4 | [1] |
| Molecular Formula | C10H13N3O3 | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Core Scaffold | 1,2-Diazine (Pyridazine) | [3] |
Structural Rationale in Drug Design
The architecture of tert-butyl (5-formylpyridazin-3-yl)carbamate is intentionally designed to solve specific challenges in candidate optimization:
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The Pyridazine Core: The pyridazine ring is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design. It is frequently deployed as a less lipophilic substitute for the ubiquitous phenyl ring, which significantly improves aqueous solubility and lowers the overall logP of the final drug candidate[3].
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The C3 Boc-Carbamate: The 3-aminopyridazine motif is a critical pharmacophoric element found in several FDA-approved drugs, including the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib[3]. The Boc group provides robust steric and electronic protection of this amine during upstream synthesis, preventing unwanted nucleophilic attack or oxidation.
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The C5 Formyl Group: The aldehyde acts as an electrophilic handle. It allows medicinal chemists to rapidly explore structure-activity relationships (SAR) at the C5 position through late-stage functionalization, avoiding the need to build the pyridazine ring from scratch for every derivative.
Molecular Recognition Logic in Kinase Inhibitors
Pyridazine derivatives are heavily utilized in the development of kinase inhibitors. They function primarily by binding to the ATP recognition pocket of the target kinase[4]. The adjacent nitrogen atoms (N1 and N2) of the pyridazine core act as potent hydrogen-bond acceptors, engaging directly with the backbone residues of the kinase hinge region[3]. Furthermore, the 3-aminopyridazine core is the direct precursor to the imidazo[1,2-b]pyridazine ring system, a privileged scaffold featured in multi-targeted tyrosine kinase inhibitors like ponatinib[5].
Molecular recognition logic of 3-aminopyridazine derivatives in kinase ATP pockets.
Experimental Workflows: A Self-Validating System
To transform this building block into a viable drug candidate, two primary synthetic operations are typically required: functionalization of the C5-formyl group, followed by the unmasking of the C3-amine.
Synthetic workflow for derivatizing tert-Butyl (5-formylpyridazin-3-yl)carbamate.
Protocol 1: Chemoselective Reductive Amination at C5
This protocol details the coupling of the C5-aldehyde with a primary or secondary amine to generate a new carbon-nitrogen bond.
Step 1: Imine/Iminium Formation
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Action: Dissolve tert-butyl (5-formylpyridazin-3-yl)carbamate (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.
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Causality: DCE is selected over dichloromethane (DCM) due to its slightly higher boiling point, which allows for gentle heating if the reacting amine is sterically hindered. Acetic acid acts as a Brønsted acid catalyst; it protonates the C5-formyl oxygen, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine, thus driving the equilibrium toward the imine intermediate.
Step 2: Hydride Reduction
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Action: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the stirring solution.
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Causality: NaBH(OAc)3 is a highly chemoselective reducing agent. Unlike sodium borohydride (NaBH4), which would prematurely reduce the unreacted aldehyde directly to a hydroxymethyl byproduct, NaBH(OAc)3 selectively reduces the more electrophilic iminium ion. Portion-wise addition prevents thermal spikes.
Step 3: Quench and Isolation
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Action: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate.
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Causality: The mildly basic NaHCO3 neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted hydride species. Ethyl acetate efficiently partitions the newly formed amine into the organic layer while leaving polar borate salts in the aqueous phase.
Protocol 2: Acid-Mediated Boc Deprotection at C3
Once the C5 position is functionalized, the C3-amine must be unmasked to allow for final hinge-binding interactions or further cyclization into an imidazo[1,2-b]pyridazine scaffold[5].
Step 1: Acidification
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Action: Dissolve the purified C5-alkylated intermediate in anhydrous DCM and cool to 0 °C. Slowly add trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
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Causality: The Boc group is highly stable to nucleophiles but labile to strong acids. Cooling to 0 °C before TFA addition mitigates the risk of exothermic degradation of the newly formed C5-amine. TFA protonates the carbamate oxygen, initiating the elimination of gaseous isobutylene and carbon dioxide.
Step 2: Cleavage and Concentration
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Action: Remove the cooling bath, stir for 2 hours at room temperature, and concentrate under reduced pressure.
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Causality: Allowing the reaction to reach room temperature ensures complete deprotection. Evaporating the volatile TFA and DCM drives the reaction equilibrium forward by physically removing the isobutylene and CO2 byproducts, leaving the product as a stable TFA salt.
Step 3: Free-Basing via Ion-Exchange
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Action: Dissolve the crude residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21).
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Causality: The resin neutralizes the TFA salt without requiring an aqueous basic workup. This is critical because deprotected 3-aminopyridazines are often highly polar and water-soluble; an aqueous workup would result in severe product loss to the aqueous layer.
Sources
- 1. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 2. Carbamic acid, N-(5-formyl-3-pyridazinyl)-, 1,1-dimethylethyl ester | 2407462-02-4 [m.chemicalbook.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
